8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide
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Overview
Description
8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide is a fluorinated quinoline derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of the compound, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the quinoline ring. One common method is the cyclization of appropriate precursors followed by fluorination. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The pathways involved may include inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline derivatives: These compounds share the quinoline core structure but lack the fluorine atom, resulting in different chemical and biological properties.
Fluoropyridines: These compounds contain fluorine atoms in the pyridine ring and exhibit unique properties due to the electron-withdrawing effect of fluorine.
Uniqueness
8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide is unique due to the combination of the quinoline core, the hydroxyl group, and the fluorine atom. This combination enhances its stability, lipophilicity, and bioavailability, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-2-12-15(14)21-10-13(16(12)22)17(23)20-9-6-11-4-7-19-8-5-11/h1-5,7-8,10H,6,9H2,(H,20,23)(H,21,22) |
InChI Key |
AFLSDXOBPZIDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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